(4S)-25-环己基-2,3-二去氢-5-O-去甲基-25-去(1-甲基丙基)-3,4-二氢-阿维菌素A1a
描述
Δ2-Doramectin is a doramectin degradation product formed by the reversible base-catalyzed isomerization of doramectin.
科学研究应用
环状内酯类药物对环境的影响
环状内酯类药物(MLs),包括阿维菌素等如(4S)-25-环己基-2,3-二去氢-5-O-去甲基-25-脱(1-甲基丙基)-3,4-二氢-阿维菌素A1a,已被广泛研究其对陆地和水生环境的生态毒理学影响。这些化合物源自土壤微生物,在兽医学和农业中被广泛使用。然而,它们的广泛使用引起了人们对其环境影响的担忧,特别是对无靶生物如无脊椎动物和植物的影响。研究表明,MLs,特别是伊维菌素、阿巴菌素、多拉菌素和莫西菌素,可以显著影响无脊椎动物的幼虫期,引起对其环境安全性的高度关注。此外,最近的研究表明,无脊椎动物对MLs的敏感性随着生命周期阶段的不同而变化,MLs的施用时间可以减轻其对非目标物种的影响。这种全面的理解对于制定策略以最小化MLs使用所带来的环境风险,同时保持其在农业和兽医学中的有益作用至关重要(Lumaret et al., 2012)。
潜在的抗肿瘤效应
阿维菌素的抗肿瘤机制
阿维菌素,包括伊维菌素等衍生物,在各种研究中显示出有希望的抗肿瘤效果。特别是伊维菌素已被观察到通过PAK1介导的细胞静止自噬、半胱氨酸蛋白酶依赖性凋亡和免疫原性细胞死亡等机制诱导癌细胞系的细胞死亡。这些效应通过调节多条途径实现,包括WNT-TCF、Hippo和Akt/mTOR途径。此外,伊维菌素已被发现通过其作为RNA解旋酶、表面诱导解离肽的小分子模拟物、氯离子通道受体的激活剂和线粒体功能障碍和氧化应激的诱导剂等功能影响癌细胞的生长和增殖。其诱导多药耐药蛋白、发挥抗有丝分裂活性、靶向血管生成和抑制癌症干细胞的能力增加了其作为抗肿瘤药物的潜力。这些多样的机制突显了阿维菌素在癌症治疗中的治疗潜力,需要进一步的临床试验来充分了解和利用其抗肿瘤特性(Liu et al., 2020)。
遗传毒性和细胞毒性效应
遗传毒性和细胞毒性洞察
研究集中在阿维菌素,尤其是阿巴菌素和伊维菌素的遗传毒性和细胞毒性效应,为这些化合物的安全性提供了宝贵的见解。尽管它们在兽医、人类医学和农业中被广泛使用,但关于它们的遗传毒性和细胞毒性的证据并不完全一致。这两种化合物在细菌或哺乳动物细胞中未显示基因突变,它们的染色体破裂效应也没有明确确定。然而,报告表明它们可以在体外诱导单链DNA断裂,并在体内外抑制细胞生长。考虑到这两种抗生素在遗传毒性和细胞毒性方面的相似性,以及阿巴菌素被EPA分类为二类毒性杀虫剂,强烈建议国际监管机构重新评估伊维菌素的危险性。这篇评论强调了在利用这些化合物时需要平衡的方法,考虑到它们的益处和潜在风险(Molinari et al., 2010)。
作用机制
Target of Action
Similar compounds such as itraconazole mediate their antifungal activity by inhibiting14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .
Mode of Action
Based on the information about similar compounds, we can infer that it might interact with its targets by forming a complex with the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately inhibiting cell growth .
Biochemical Pathways
It can be inferred that the compound might interfere with theergosterol biosynthesis pathway in fungi, given its potential inhibition of the 14α-demethylase enzyme . This disruption can lead to a deficiency of ergosterol, an essential component of fungal cell membranes, thereby affecting the integrity and function of the cell membrane .
Pharmacokinetics
Similar compounds like itraconazole exhibitnon-linear pharmacokinetics and accumulate in plasma during multiple dosing . The compound reaches peak plasma concentrations within 2 to 5 hours following oral administration .
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to alterations in the fungal cell membrane due to the disruption of ergosterol synthesis . This could result in inhibited cell growth and potentially cell death .
属性
IUPAC Name |
(2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29-33,35-36,38-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12-,28-17-,34-16?/t27-,29-,30-,31-,32-,35+,36-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOJDURAMSCPBY-BSRNKLFSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(=CC(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2(C(=C[C@@H]([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H74O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。